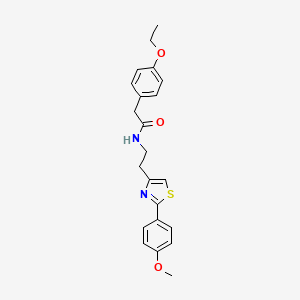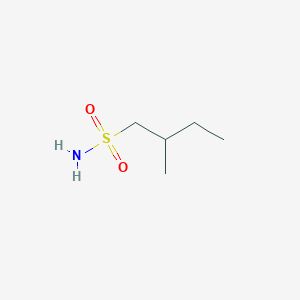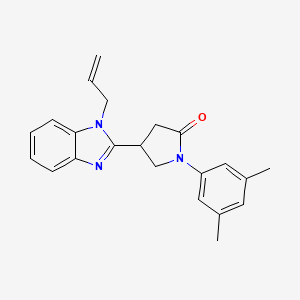
N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide” is a complex organic compound. It contains an indolin-2-one moiety, which is a key structural component in many bioactive molecules .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, indolin-2-one compounds have been synthesized as hybrids with nitroimidazole . Another study reported the synthesis of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis
The molecular structure of “N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide” is complex and would require advanced techniques such as X-ray crystallography for precise determination .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the reaction conditions. For instance, the indolin-2-one moiety can undergo various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Detailed analysis would require experimental data .Applications De Recherche Scientifique
Antimicrobial Activity
Compounds with structures similar to the one have been synthesized and tested for their antimicrobial properties. For example, thiazole-based 1,3,4-oxadiazoles heterocycles have demonstrated considerable potential antibacterial and antifungal activities against a range of gram-positive, gram-negative bacteria, and fungi (Desai et al., 2016). Such studies underscore the potential of these compounds in developing new antimicrobial agents.
Anticancer Evaluation
Benzamide derivatives that include 1,3,4-oxadiazole moieties have been designed and synthesized, showing moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021). This highlights the potential therapeutic applications of these compounds in cancer treatment.
Enzyme Inhibition
Studies have shown that bi-heterocyclic benzamides, including those with 1,3,4-oxadiazole units, can act as potent inhibitors for enzymes such as alkaline phosphatase (Abbasi et al., 2019). These findings provide a foundation for developing new drugs targeting specific enzyme pathways.
Anti-tubercular Agents
Additionally, tetrahydropyrimidine–isatin hybrids have been explored for their antibacterial, antifungal, and anti-tubercular activities, presenting a new avenue for the treatment of these infections (Akhaja & Raval, 2012).
Nematocidal Activity
Novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety have shown good nematocidal activity against Bursaphelenchus xylophilus, suggesting their potential as lead compounds for developing new nematicides (Liu et al., 2022).
Orientations Futures
Mécanisme D'action
Target of action
Compounds with an indolin-2-one structure are often designed as inhibitors for various enzymes. For example, some are designed as acetylcholine esterase inhibitors .
Mode of action
These compounds might interact with their targets by fitting into the active site of the enzyme, preventing the enzyme from interacting with its natural substrate, thereby inhibiting its function .
Biochemical pathways
The inhibition of these enzymes can affect various biochemical pathways. For instance, acetylcholine esterase inhibitors can increase the concentration of acetylcholine in the brain, which can help improve symptoms of diseases like Alzheimer’s .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can vary widely and would depend on their specific chemical structure. Some might be well absorbed in the gut, while others might require injection. They might be metabolized in the liver and excreted in the urine or feces .
Result of action
The result of the compound’s action would depend on its specific target. For example, acetylcholine esterase inhibitors can help improve memory and cognition in Alzheimer’s patients .
Action environment
Various environmental factors can influence the action, efficacy, and stability of these compounds. These can include factors like temperature, pH, and the presence of other compounds .
Propriétés
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c25-18(24-11-10-14-6-4-5-9-16(14)24)13-28-20-23-22-17(27-20)12-21-19(26)15-7-2-1-3-8-15/h1-9H,10-13H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINZUZOOIDYKSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(O3)CNC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(2-methoxyethyl)ethanediamide](/img/structure/B2989042.png)
![8-bromo-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2989043.png)





![2',7'-Dibromospiro[fluorene-9,9'-xanthene]](/img/structure/B2989053.png)
![Butyl 2-(9-methoxyindolo[3,2-b]quinoxalin-6-yl)acetate](/img/structure/B2989055.png)
![Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B2989057.png)


![(3-Amino-5-((3-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2989061.png)